Benzo[4,5]cyclohept[1,2-b]indole
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Overview
Description
Benzo[4,5]cyclohept[1,2-b]indole is a heterocyclic compound that features a fused ring system combining benzene, cycloheptane, and indole structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo[4,5]cyclohept[1,2-b]indole typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of an acid catalyst like methanesulfonic acid under reflux conditions . This reaction yields a tricyclic indole intermediate, which can be further processed to obtain this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
Benzo[4,5]cyclohept[1,2-b]indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert this compound into its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Reagents like halogens, nitrating agents, and sulfonating agents can introduce various substituents onto the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrothis compound.
Substitution: Halogenated, nitrated, or sulfonated indole derivatives.
Scientific Research Applications
Benzo[4,5]cyclohept[1,2-b]indole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Medicine: Explored as a lead compound for developing new pharmaceuticals targeting various diseases.
Mechanism of Action
The mechanism of action of benzo[4,5]cyclohept[1,2-b]indole involves its interaction with specific molecular targets and pathways. For instance, its antiviral activity may be attributed to its ability to inhibit viral replication by binding to viral enzymes or interfering with viral RNA synthesis . The compound’s anticancer properties could be due to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
Benzo[4,5]cyclohept[1,2-b]indole can be compared with other indole derivatives, such as:
Indole: A simpler structure with a single benzene and pyrrole ring.
Benzo[e]indole: Contains a fused benzene and indole ring but lacks the cycloheptane ring.
Azepinoindole: Features an additional nitrogen-containing ring fused to the indole structure.
The uniqueness of this compound lies in its fused cycloheptane ring, which imparts distinct chemical and biological properties compared to other indole derivatives.
Properties
CAS No. |
242-14-8 |
---|---|
Molecular Formula |
C17H11N |
Molecular Weight |
229.27 g/mol |
IUPAC Name |
12-azatetracyclo[9.7.0.03,8.013,18]octadeca-1,3,5,7,9,11,13,15,17-nonaene |
InChI |
InChI=1S/C17H11N/c1-2-6-13-11-15-14-7-3-4-8-16(14)18-17(15)10-9-12(13)5-1/h1-11H |
InChI Key |
QVJJKOADQUFGRN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=NC4=CC=CC=C43)C=CC2=C1 |
Origin of Product |
United States |
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